molecular formula C24H27NO5 B611521 Tylophorinicine CAS No. 87302-57-6

Tylophorinicine

Cat. No. B611521
CAS RN: 87302-57-6
M. Wt: 409.48
InChI Key: JWHWLMNMGLICQZ-UUOWRZLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tylophorinicine a potential leukemic drug. It has Antifungal activity, inhibition of thymidylate synthase by pergularinine.

Scientific Research Applications

Anticancer Activity

  • Cell Cycle Arrest and Carcinoma Treatment : Tylophorine, a derivative of Tylophorinicine, has shown efficacy in arresting carcinoma cells in the G1 phase by downregulating cyclin A2 expression. This action is crucial for its anti-cancer activity (Wu et al., 2009).
  • Novel Antitumor Mechanisms : Several Tylophorine analogs, including DCB-3500 and DCB-3503, demonstrated potent inhibition of cell growth in various cancer cell lines, suggesting a unique mode of action distinct from conventional antitumor drugs (Gao et al., 2004).
  • c-Jun-mediated Anticancer Mechanisms : Tylophorine increases the accumulation of c-Jun protein in carcinoma cells, contributing to its anticancer effects. This mechanism involves the downregulation of cyclin A2 promoter activity (Yang et al., 2013).

Anti-inflammatory and Antiallergic Properties

Tylophorine has been used in ayurvedic medicine for treating various allergic and inflammatory disorders, including asthma and rhinitis (Joa et al., 2009).

Antiviral Activity

  • Inhibition of Coronaviruses : Tylophorine compounds have been identified as potent in vitro inhibitors of enteropathogenic coronaviruses, including transmissible gastroenteritis virus (TGEV) and severe acute respiratory syndrome coronavirus (SARS-CoV) (Yang et al., 2010).
  • VEGFR2-mediated Anti-angiogenesis : Tylophorine significantly inhibits angiogenesis processes and directly affects VEGFR2 tyrosine kinase activity, suggesting potential for anti-angiogenesis and anti-cancer therapies (Saraswati et al., 2013).

Vascular Smooth Muscle Cell Proliferation

Tylophorine inhibits vascular smooth muscle cell proliferation, suggesting its potential use in treating vascular-proliferative disorders like restenosis (Joa et al., 2019).

Ribonucleoprotein Complex Targeting in Tumor Suppression

Tylophorine derivatives target and sequester a ribonucleoprotein complex containing caprin-1 and c-Myc mRNA, suppressing tumor growth (Qiu et al., 2014).

properties

CAS RN

87302-57-6

Product Name

Tylophorinicine

Molecular Formula

C24H27NO5

Molecular Weight

409.48

IUPAC Name

Dibenzo(f,H)pyrrolo(1,2-b)isoquinolin-14-ol, 9,11,12,13,13a,14-hexahydro-2,3,6,7-tetramethoxy-, (13aS,14R)-

InChI

InChI=1S/C24H27NO5/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h8-11,18,24,26H,5-7,12H2,1-4H3/t18-,24-/m0/s1

InChI Key

JWHWLMNMGLICQZ-UUOWRZLLSA-N

SMILES

O[C@H]1[C@@](CCC2)([H])N2CC3=C1C4=CC(OC)=C(OC)C=C4C5=CC(OC)=C(OC)C=C53

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tylophorinicine;  (+)-Tylophorinicine;  DCB-3501; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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